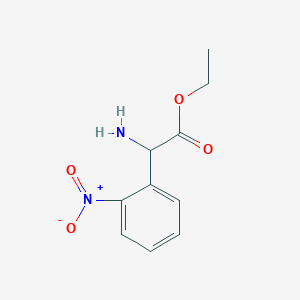

Ethyl 2-amino-2-(2-nitrophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-16-10(13)9(11)7-5-3-4-6-8(7)12(14)15/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICLRTSSQWUNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443762 | |

| Record name | Ethyl 2-amino-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791050-91-4 | |

| Record name | Ethyl 2-amino-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure and molecular weight of Ethyl 2-amino-2-(2-nitrophenyl)acetate

Executive Summary & Structural Characterization

Ethyl 2-amino-2-(2-nitrophenyl)acetate is a non-natural

Physicochemical Identity

| Property | Data |

| IUPAC Name | Ethyl 2-amino-2-(2-nitrophenyl)acetate |

| Common Name | 2-Nitrophenylglycine ethyl ester |

| CAS Number (HCl Salt) | 288591-66-2 |

| Molecular Formula | |

| Molecular Weight (Free Base) | 224.21 g/mol |

| Molecular Weight (HCl Salt) | 260.67 g/mol |

| Physical State | Off-white to pale yellow solid (typically as HCl salt) |

| Solubility | Soluble in DMSO, MeOH, Water (as salt); Free base soluble in EtOAc, DCM |

Structural Topology

The molecule consists of a glycine backbone substituted at the

Figure 1: Structural connectivity emphasizing the ortho-nitro positioning relative to the reactive alpha-amino center.[1][2]

Synthetic Pathways & Protocols

The synthesis of Ethyl 2-amino-2-(2-nitrophenyl)acetate typically follows the Strecker Synthesis pathway, favored for its scalability and ability to access the amino acid core from the corresponding aldehyde.

Primary Route: Strecker Reaction

This protocol involves the condensation of 2-nitrobenzaldehyde with ammonia and a cyanide source, followed by acid hydrolysis and esterification.

Reaction Scheme:

-

Imine Formation: 2-Nitrobenzaldehyde +

-

Nucleophilic Attack: Imine +

(or TMSCN) -

Pinner Reaction/Hydrolysis: Aminonitrile +

Figure 2: Step-wise synthetic workflow from commercially available aldehyde precursor.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Ethyl 2-amino-2-(2-nitrophenyl)acetate Hydrochloride.

Reagents:

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq) or NaCN/NH4Cl

-

Ammonia (7N in MeOH) (2.0 eq)

-

Ethanol (Absolute)

-

Thionyl Chloride (

) or HCl gas

Procedure:

-

Aminonitrile Formation:

-

Dissolve 2-nitrobenzaldehyde in MeOH (0.5 M).

-

Add 7N

in MeOH and stir at 0°C for 30 min. -

Dropwise add TMSCN. Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation Point: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde spot (

) and appearance of a lower -

Concentrate in vacuo to yield the crude aminonitrile.

-

-

One-Pot Hydrolysis & Esterification:

-

Dissolve the crude aminonitrile in absolute Ethanol.

-

Cool to 0°C. Slowly bubble dry HCl gas into the solution until saturation (or dropwise add

, 3.0 eq). -

Reflux the mixture for 4–6 hours.

-

Mechanistic Insight: The nitrile first converts to the imidate (Pinner salt), which is then hydrolyzed by water (generated in situ or added) to the ester.

-

Concentrate the solvent.[5] Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

-

-

Purification:

-

Recrystallize from EtOH/Et2O to yield the pure HCl salt as white crystals.

-

Analytical Profiling

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 1H | 9.10 | Broad Singlet | |

| 1H | 8.05 - 7.60 | Multiplet | Aromatic protons (4H, 2-Nitro pattern) |

| 1H | 5.65 | Singlet | |

| 1H | 4.15 | Quartet ( | Ester |

| 1H | 1.15 | Triplet ( | Ester |

Mass Spectrometry (ESI-MS)

-

Expected [M+H]+: 225.08 m/z

-

Fragmentation Pattern: Loss of ethyl group (-29) or decarboxylation typical in amino acid esters.

Applications in Drug Discovery[6]

The core utility of Ethyl 2-amino-2-(2-nitrophenyl)acetate lies in its "latent" reactivity. The nitro group acts as a masked amine. Upon reduction, the molecule undergoes spontaneous or catalyzed intramolecular cyclization, accessing privileged scaffolds.

The "Ortho-Effect" Cyclization

Reduction of the nitro group yields the corresponding aniline derivative. The proximity of the newly formed primary amine to the ethyl ester allows for rapid lactamization.

-

Pathway A (Neutral/Basic): Formation of 3-amino-2-oxindole .

-

Pathway B (With

-keto acids): Formation of Quinoxalinones .

Figure 3: Divergent synthesis pathways enabled by nitro-reduction.

Peptide Mimetics

Incorporation of this unit into peptide chains introduces a rigid steric lock due to the ortho-nitro group, often used to constrain peptide conformation or as a photo-labile protecting group precursor.

References

-

PubChem. (n.d.). Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride.[6] National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2011).

-amino esters using ethyl nitroacetate. Retrieved from [Link] -

MDPI Molecules. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. Retrieved from [Link]

Sources

- 1. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - Ethyl 2-(3-amino-2-hydroxyphenyl)acetate (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 76604-97-2|(R)-Methyl 2-amino-2-(3-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

Technical Guide: Ethyl 2-amino-2-(2-nitrophenyl)acetate – HCl Salt vs. Free Base

Executive Summary

Ethyl 2-amino-2-(2-nitrophenyl)acetate is a critical intermediate in the synthesis of nitrogen heterocycles, particularly 3-amino-3,4-dihydroquinolin-2(1H)-ones and related tetrahydroquinoline scaffolds. These motifs are ubiquitous in medicinal chemistry, serving as precursors for NMDA receptor antagonists and anticancer agents.

This guide addresses the pivotal decision in process chemistry: When to maintain the stable Hydrochloride (HCl) salt and when to liberate the reactive Free Base. The choice is not merely logistical but determines the yield and purity of downstream reactions, primarily due to the free base's high susceptibility to diketopiperazine (DKP) dimerization .

Part 1: Physicochemical Profile & Comparative Analysis

The fundamental trade-off involves stability (Salt) versus nucleophilicity (Free Base). The ortho-nitro group introduces significant steric bulk and electron-withdrawing character, which influences both solubility and reactivity.

Comparative Data Table

| Feature | HCl Salt Form | Free Base Form |

| State | Crystalline Solid (White to Off-White) | Viscous Oil or Low-Melting Solid (Yellowish) |

| Storage Stability | High (>2 years at RT, desiccated) | Critical: Low (<24 hours in solution) |

| Primary Degradation | Hydrolysis (slow, moisture-dependent) | Dimerization (DKP formation) , Polymerization |

| Solubility | Water, Methanol, DMSO | DCM, Ethyl Acetate, Toluene, THF |

| Reactivity | Electrophilic (at Ester), Non-nucleophilic (Amine) | Nucleophilic (Amine), Electrophilic (Ester) |

| Handling | Weighable, Non-hygroscopic (usually) | Difficult to weigh precisely; use immediately |

The "Silent Killer": Diketopiperazine (DKP) Formation

The most critical instability mechanism for the free base is self-condensation. Unlike the salt, where the amine is protonated (

Key Insight: The ortho-nitro group provides some steric protection, slowing this process compared to glycine esters, but it does not prevent it.

Part 2: Experimental Protocols

Protocol A: Synthesis & Isolation of the HCl Salt

Target: Long-term storage and precise stoichiometry.

Reagents: 2-Amino-2-(2-nitrophenyl)acetic acid (starting material), Thionyl Chloride (

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

). -

Solvation: Suspend the amino acid (1.0 eq) in absolute ethanol (10-15 volumes). Chill to 0°C.

-

Activation: Add

(1.5 eq) dropwise over 30 minutes. Caution: Exothermic; HCl gas evolution. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) until the starting acid disappears.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove excess ethanol and

. -

Triturate the residue with diethyl ether or MTBE to induce crystallization.

-

Filter the white solid and dry under high vacuum.

-

-

Validation: Check melting point (typically sharp for salts) and

NMR in

Protocol B: "Just-in-Time" Liberation of the Free Base

Target: Immediate use in nucleophilic substitutions or reductions.

Reagents: Ethyl 2-amino-2-(2-nitrophenyl)acetate HCl, Dichloromethane (DCM), Saturated Aqueous

-

Partition: Suspend the HCl salt in DCM (10 volumes).

-

Neutralization: Add Saturated

(2.0 eq) slowly with vigorous stirring. -

Extraction: Stir for 15 minutes until the solid dissolves and the organic layer clarifies.

-

Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

-

Drying: Dry combined organics over anhydrous

for maximum 10 minutes . -

Utilization: Filter and concentrate in vacuo at low temperature (<30°C). IMMEDIATELY dissolve the resulting oil in the reaction solvent for the next step.

-

Warning: Do not store the free base oil overnight.

-

Part 3: Mechanistic Visualization

Diagram 1: The Dimerization Risk (DKP Formation)

This diagram illustrates why the free base is unstable. Two monomers self-assemble into a stable waste product.

Caption: The free base is prone to intermolecular cyclization, forming a stable diketopiperazine (DKP) dimer and rendering the material useless.

Part 4: Application Context – Reductive Cyclization

The primary utility of this molecule lies in the reductive cyclization strategy. The ortho-nitro group is a "masked" nucleophile. Upon reduction to the aniline, it intramolecularly attacks the ethyl ester to form the dihydroquinolinone ring.

Strategic Choice:

-

Step 1: Use the Free Base if the reduction conditions are basic or neutral (e.g.,

in EtOH). -

Step 2: Use the HCl Salt if using acidic metal reductions (e.g.,

), as the acetic acid will buffer the amine anyway.

Diagram 2: Reductive Cyclization Pathway

Caption: The reduction of the nitro group triggers an automatic intramolecular cyclization to form the pharmacologically active dihydroquinolinone scaffold.

References

-

DKP Formation Mechanisms: Gilon, C., et al. "Mechanisms of Diketopiperazine Formation."[1] Journal of the American Chemical Society. (General reference on alpha-amino ester stability).

-

Amino Acid Ester Synthesis: "Preparation of Amino Acid Esters." Organic Syntheses, Coll. Vol. 2, p.278.

-

Reductive Cyclization of Nitro-Esters: "Reductive cyclization of o-nitrophenylacetic acid derivatives." Tetrahedron Letters. (Analogous chemistry for quinolinone synthesis).

-

Handling of HCl Salts vs Free Bases: "Purification of Laboratory Chemicals," W.L.F. Armarego. (Standard text on handling unstable amines).

Sources

A Technical Guide to Unnatural Alpha-Amino Acid Precursors Containing Nitro Groups

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Unnatural α-amino acids (UAAs) are pivotal in modern drug discovery, offering pathways to novel therapeutics with enhanced stability, selectivity, and efficacy.[1][] Among the diverse strategies for their synthesis, the use of precursors containing the nitro group represents a particularly powerful and versatile approach. The nitro group serves as a unique synthetic handle—a masked form of an amine—that facilitates crucial carbon-carbon bond formation and allows for stereocontrolled introductions of the amino functionality.[3] This guide provides an in-depth exploration of the synthesis, application, and characterization of nitro-containing α-amino acid precursors, grounded in established chemical principles and contemporary research. We will delve into cornerstone synthetic reactions, showcase their application in creating high-value molecules, and provide detailed, actionable protocols for laboratory implementation.

Introduction: The Strategic Role of the Nitro Group in Unnatural Amino Acid Synthesis

The strategic importance of the nitro group in the synthesis of UAAs stems from its dual functionality. Firstly, the electron-withdrawing nature of the nitro group acidifies the α-proton of a nitroalkane (pKa ≈ 10 in water), enabling its deprotonation under mild basic conditions to form a nucleophilic nitronate.[4] This nucleophile is central to classic C-C bond-forming reactions. Secondly, the nitro group is a robust and reliable precursor to a primary amine.[5][6] It can be chemoselectively reduced under a variety of conditions, often late in a synthetic sequence, which avoids potential side reactions associated with a free amine.[7][8] This "masked amine" strategy is a cornerstone of modern organic synthesis.

The incorporation of nitro-containing precursors allows for the construction of complex amino acids, including those with quaternary α-centers, which are challenging to synthesize via other methods.[9][10] These sterically hindered amino acids are of great interest in peptide and drug design as they can induce specific conformations and increase resistance to enzymatic degradation.[10]

Part I: Synthetic Pathways to Nitro-Containing α-Amino Acid Precursors

The construction of nitro-containing α-amino acid precursors primarily relies on a set of powerful and well-established carbon-carbon bond-forming reactions. Asymmetric variants of these reactions are crucial for producing enantiomerically pure amino acids, a necessity for pharmaceutical applications.

Chapter 1: The Henry (Nitroaldol) Reaction

The Henry reaction is the classic addition of a nitroalkane to an aldehyde or ketone, catalyzed by a base, to form a β-nitro alcohol.[11][12][13] This reaction is a foundational method for creating the core structure of many amino acid precursors.

Mechanism and Stereochemical Control: The reaction proceeds through the formation of a nitronate anion, which then attacks the carbonyl carbon.[11] The stereochemical outcome of the reaction can be controlled with high precision through the use of chiral catalysts. Chiral metal complexes (e.g., copper, zinc) with chiral ligands are frequently employed to create a chiral environment that directs the approach of the nucleophile to the electrophile, yielding products with high diastereo- and enantioselectivity.[14][15][16][17][18]

Diagram 1: Asymmetric Henry Reaction Workflow

This diagram illustrates the general workflow for synthesizing a chiral β-nitro alcohol, a key precursor to β-hydroxy-α-amino acids, using a chiral catalyst.

Caption: Workflow for Catalytic Asymmetric Henry Reaction.

Detailed Protocol: Asymmetric Henry Reaction Catalyzed by a Cu(II)-Bis(oxazoline) Complex

This protocol is adapted from methodologies known to provide high enantioselectivity for the synthesis of β-nitro alcohols.[15]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cu(OAc)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%).

-

Solvent Addition: Add anhydrous ethanol (EtOH) to achieve a 0.1 M concentration with respect to the aldehyde. Stir the mixture at room temperature for 1 hour to allow for complex formation.

-

Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the aldehyde (1.0 equivalent) followed by the slow, dropwise addition of the nitroalkane (1.5 equivalents).

-

Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 24-48 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Chapter 2: Michael Addition of Nitroalkanes

The Michael addition involves the conjugate addition of a nucleophile—in this case, a nitronate—to an α,β-unsaturated carbonyl compound.[19] This reaction is exceptionally useful for synthesizing precursors to γ- and δ-amino acids.

Catalysts and Asymmetric Variants: Organocatalysis has emerged as a powerful tool for asymmetric Michael additions.[20][21] Chiral amines, such as proline and its derivatives, or bifunctional catalysts like thioureas, can activate the reactants and control the stereochemistry of the addition with high fidelity.[21][22] These catalysts often operate through the formation of a transient iminium ion or by activating the nucleophile through hydrogen bonding.

Diagram 2: Organocatalyzed Michael Addition

This diagram shows the catalytic cycle for a proline-catalyzed Michael addition of a ketone to a nitroalkene, leading to a chiral γ-nitro ketone.

Caption: Catalytic cycle of a proline-mediated Michael addition.

Chapter 3: Post-Synthetic Modification: Reduction of the Nitro Group

The final key step in converting these precursors into amino acids is the reduction of the nitro group to a primary amine.[5][6] The choice of reducing agent is critical to ensure chemoselectivity, preserving other functional groups within the molecule.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a widely used method. Catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective.[6][8] Hydrogenation is generally clean and high-yielding.

-

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and robust methods for nitro group reduction.[5][6]

-

Other Reagents: For substrates sensitive to hydrogenation or strong acids, other reagents like zinc dust in ammonium chloride or samarium diiodide can be employed.[8]

Table 1: Comparison of Nitro Group Reduction Methods

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

| H₂, Pd/C | 1 atm H₂, MeOH/EtOH, RT | High yield, clean, scalable | Can reduce other groups (alkenes, alkynes); Catalyst can be pyrophoric |

| Fe, HCl | Reflux | Inexpensive, effective | Requires stoichiometric metal, harsh acidic conditions, tedious workup |

| SnCl₂, HCl | RT or heat | Milder than Fe/HCl | Stoichiometric tin salts produced as waste |

| Zn, NH₄Cl | Aqueous solution, RT | Mild, neutral conditions | Can be slow, may not be suitable for all substrates |

Part II: Applications in Drug Discovery and Chemical Biology

Nitro-containing UAA precursors are not merely synthetic curiosities; they are enabling tools for creating molecules with significant biological and therapeutic potential.

Chapter 4: Building Blocks for Novel Peptides and Peptidomimetics

The introduction of UAAs into peptides can dramatically alter their properties. For instance, α,α-disubstituted amino acids, readily synthesized from nitro-precursors, can enforce specific secondary structures (e.g., helices or turns) in a peptide chain.[10] This conformational constraint can lead to higher binding affinity and selectivity for a biological target. Furthermore, UAAs can enhance metabolic stability by making peptides resistant to proteases.

Chapter 5: Precursors to Bioactive Molecules

Many important pharmaceuticals are derived from amino acids. The ability to synthesize novel UAAs opens the door to new drug candidates. For example, β-amino acids and γ-amino acids, accessible through Henry and Michael reactions respectively, are core components of various drugs.[20][21] A notable example is Pregabalin, a GABA analog used to treat neurological disorders, whose synthesis can be achieved via an asymmetric Michael addition of an aldehyde to a nitroalkene.[20]

Chapter 6: Probes for Chemical Biology

The nitro group itself has unique properties that can be exploited. For instance, the nitroaromatic group in p-nitro-L-phenylalanine (pN-Phe) can be used to probe protein environments. Recently, researchers have engineered bacteria to biosynthesize pN-Phe and incorporate it into proteins, which can be used to modulate immune responses.[23] This opens up new avenues for vaccine development and immunotherapy.[23]

Conclusion and Future Outlook

Unnatural α-amino acid precursors containing nitro groups are indispensable tools in the arsenal of the modern medicinal and organic chemist. The synthetic methodologies, particularly asymmetric variants of the Henry and Michael reactions, provide reliable and stereocontrolled access to a vast chemical space of novel amino acids. The subsequent reduction of the versatile nitro group provides the final amino acid ready for incorporation into peptides or for further elaboration into complex drug molecules. As the demand for more sophisticated and effective therapeutics grows, the strategic use of these nitro-containing building blocks will undoubtedly continue to fuel innovation in drug discovery and chemical biology.

References

-

Asymmetric synthesis of nitrogen-containing biologically active compounds utilizing intramolecular aminocyclization to olefin of secondary allylic alcohols . Yakugaku Zasshi. Available at: [Link]

-

Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids . Journal of the American Chemical Society. Available at: [Link]

-

Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids . Journal of the American Chemical Society. Available at: [Link]

-

Reduction of nitro to amino and oxidation of amino to nitro . Química Organica.org. Available at: [Link]

-

Amine synthesis by nitro compound reduction . Organic Chemistry Portal. Available at: [Link]

-

Reduction of the Nitro Group into Amines . ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version . Current Organic Chemistry. Available at: [Link]

-

Asymmetric catalysis in direct nitromethane-free Henry reactions . RSC Publishing. Available at: [Link]

-

Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides . Organic Letters. Available at: [Link]

-

Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2 . MDPI. Available at: [Link]

-

Nonheme Fe 1,3-nitrogen migratases for asymmetric noncanonical amino acid synthesis . Nature Catalysis. Available at: [Link]

-

and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution . Chemical Science. Available at: [Link]

-

Sterically Hindered C(alpha, Alpha)-Disubstituted Alpha-Amino Acids: Synthesis From Alpha-Nitroacetate and Incorporation Into Peptides . The Journal of Organic Chemistry. Available at: [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger . Master Organic Chemistry. Available at: [Link]

-

Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex . The Journal of Organic Chemistry. Available at: [Link]

-

Reduction of nitro compounds . Wikipedia. Available at: [Link]

-

Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde . Molecules. Available at: [Link]

-

MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (WATER-DICHLOROMETHANE) . sctunisie.org. Available at: [Link]

- Process for the reduction of nitro derivatives to amines. Google Patents.

-

Henry reaction . Wikipedia. Available at: [Link]

-

Bacteria Created That Can Synthesize an Unnatural Amino Acid . Technology Networks. Available at: [Link]

-

The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling . Journal of the American Chemical Society. Available at: [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids . ACS Symposium Series. Available at: [Link]

-

Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers . Organic Letters. Available at: [Link]

-

Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols . Chemical Science. Available at: [Link]

-

Microwave-Assisted Michael Addition of 102 to Starting Nitro Compounds . ResearchGate. Available at: [Link]

-

Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives . Organic & Biomolecular Chemistry. Available at: [Link]

-

Nitro Group Containing Drugs . MDPI. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds . Molecules. Available at: [Link]

-

Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes . IntechOpen. Available at: [Link]

-

5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids . Organic Letters. Available at: [Link]

-

Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds . Angewandte Chemie International Edition. Available at: [Link]

-

Henry Reaction . YouTube. Available at: [Link]

-

Organocatalysts based on natural and modified amino acids for asymmetric reactions . ResearchGate. Available at: [Link]

-

Henry Reaction . SynArchive. Available at: [Link]

-

22.4a Synthesis of Amines Reduction . YouTube. Available at: [Link]

-

Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions . MDPI. Available at: [Link]

-

Henry Reaction . Organic Chemistry Portal. Available at: [Link]

-

Application of Amino Acids in the Structural Modification of Natural Products: A Review . Frontiers in Pharmacology. Available at: [Link]

-

Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones . MDPI. Available at: [Link]

-

Innovating with Nitro-Amino Acids: Applications in Material Science . Medium. Available at: [Link]

-

Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach . Organic Letters. Available at: [Link]

-

β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Amino-Acid-Based Nitroalkenes . MDPI. Available at: [Link]

-

Introduction to Asymmetric Organocatalysis . YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Reduction of nitro to amino and oxidation of amino to nitro [quimicaorganica.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Henry reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Henry Reaction [organic-chemistry.org]

- 14. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sctunisie.org [sctunisie.org]

- 20. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. researchgate.net [researchgate.net]

- 23. technologynetworks.com [technologynetworks.com]

Methodological & Application

Synthesis of indole derivatives from Ethyl 2-amino-2-(2-nitrophenyl)acetate

An Application Guide to the Synthesis of Indole Derivatives from Ethyl 2-amino-2-(2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient construction of this privileged heterocycle is therefore of paramount importance. This application note provides a detailed guide to the synthesis of indole-2-carboxylate derivatives via the reductive cyclization of ethyl 2-amino-2-(2-nitrophenyl)acetate. We present several robust protocols, discuss the underlying chemical principles, and offer field-proven insights to aid researchers in successfully implementing this valuable transformation.

Introduction: The Strategic Importance of Indole Synthesis

Indole derivatives are ubiquitous in biologically active compounds, from the neurotransmitter serotonin to the anti-migraine drug sumatriptan and the anti-cancer agent sunitinib. Consequently, versatile and high-yielding methods for their synthesis are in constant demand. The Leimgruber-Batcho and Reissert indole syntheses are classic examples of methods that utilize ortho-nitroaryl precursors.[1][2][3] These approaches leverage the ortho-nitro group as a masked amino group, which, upon reduction, triggers an intramolecular cyclization to form the indole ring.

This guide focuses on a related strategy starting from ethyl 2-amino-2-(2-nitrophenyl)acetate. This substrate is primed for a facile transformation into ethyl 1H-indole-2-carboxylate, a highly versatile intermediate for further functionalization.[4][5] The synthesis proceeds via a two-stage mechanism that can often be performed in a single pot: (1) the reduction of the nitro group to an aniline, followed by (2) an intramolecular cyclization with the elimination of ammonia.

The Underlying Mechanism: A Tale of Reduction and Cyclization

The conversion of ethyl 2-amino-2-(2-nitrophenyl)acetate to ethyl 1H-indole-2-carboxylate is a classic example of a reductive cyclization. The generally accepted mechanism involves two key steps:

-

Nitro Group Reduction : The process is initiated by the reduction of the aromatic nitro group to an amino group. This is the most critical step, and various reagents can accomplish this transformation, each with its own set of advantages regarding cost, safety, and substrate tolerance.[6][7] The intermediate formed is the unstable ethyl 2-amino-2-(2-aminophenyl)acetate.

-

Intramolecular Cyclization & Aromatization : The newly formed nucleophilic aniline nitrogen atom attacks the electrophilic α-carbon of the side chain. This step is followed by the elimination of the α-amino group as ammonia. The final step is tautomerization to restore aromaticity, yielding the stable indole ring system. This intramolecular nucleophilic substitution is the key ring-forming step.

Caption: Proposed reaction mechanism for indole synthesis.

Experimental Protocols: Pathways to the Indole Core

The choice of reduction method is crucial and depends on available equipment, scale, and the presence of other functional groups. We present three reliable protocols based on catalytic hydrogenation, transfer hydrogenation, and chemical reduction.

Protocol A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is a clean, high-yielding method, considered the industry standard for nitro group reductions. It requires a hydrogenation apparatus capable of handling hydrogen gas.

Materials and Reagents

| Reagent | CAS No. | Supplier (Example) | Notes |

| Ethyl 2-amino-2-(2-nitrophenyl)acetate | N/A | Custom Synthesis | Starting Material |

| Palladium, 10% on activated carbon (50% wet) | 7440-05-3 | Sigma-Aldrich | Catalyst |

| Ethyl Acetate (or Ethanol/Methanol) | 141-78-6 | Fisher Scientific | Anhydrous, reaction solvent |

| Hydrogen Gas (H₂) | 1333-74-0 | Airgas | High purity |

| Celite® 545 | 68855-54-9 | Sigma-Aldrich | Filtration aid |

Step-by-Step Procedure

-

Vessel Preparation : To a suitable pressure-resistant hydrogenation vessel, add ethyl 2-amino-2-(2-nitrophenyl)acetate (1.0 eq).

-

Solvent and Catalyst Addition : Add ethyl acetate (approx. 10-20 mL per gram of substrate). Under a nitrogen or argon atmosphere, carefully add 10% Pd/C (50% wet, 1-5 mol% Pd). Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air.

-

Hydrogenation : Seal the vessel. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).

-

Reaction : Stir the mixture vigorously at room temperature. Reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-16 hours. The cyclization to the indole often occurs in situ upon warming or during the workup.

-

Workup : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration : Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 1H-indole-2-carboxylate.

Protocol B: Transfer Hydrogenation with Hydrazine/Raney® Nickel

This method is an excellent alternative when high-pressure hydrogenation equipment is unavailable. It generates hydrogen in situ from the decomposition of hydrazine.[8]

Materials and Reagents

| Reagent | CAS No. | Supplier (Example) | Notes |

| Ethyl 2-amino-2-(2-nitrophenyl)acetate | N/A | Custom Synthesis | Starting Material |

| Raney® Nickel (slurry in water) | 7440-02-0 | Sigma-Aldrich | Catalyst. Caution: Pyrophoric when dry. |

| Hydrazine monohydrate | 7803-57-8 | Sigma-Aldrich | Hydrogen source. Caution: Toxic. |

| Ethanol (95% or absolute) | 64-17-5 | Fisher Scientific | Reaction solvent |

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-amino-2-(2-nitrophenyl)acetate (1.0 eq) in ethanol (15-25 mL per gram of substrate).

-

Catalyst Addition : Carefully add Raney® Nickel (approx. 10-20% by weight of the substrate) to the solution.

-

Hydrazine Addition : Heat the mixture to a gentle reflux (approx. 40-50 °C). Add hydrazine monohydrate (2.0-5.0 eq) dropwise via a dropping funnel over 30-60 minutes. An exothermic reaction with gas evolution (N₂) will be observed. Perform this step in a well-ventilated fume hood.

-

Reaction Completion : After the addition is complete, maintain the reflux for an additional 1-3 hours until TLC or LC-MS analysis indicates the disappearance of the starting material.

-

Workup and Filtration : Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite®. Caution: The Raney Nickel on the filter pad is still active and pyrophoric. Quench it carefully under water before disposal. Wash the pad with ethanol.

-

Purification : Concentrate the filtrate under reduced pressure. The residue can be taken up in a solvent like ethyl acetate and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography as described in Protocol A.

Protocol C: Chemical Reduction with Iron in Acetic Acid

This is a classic, cost-effective method that uses readily available reagents and standard laboratory glassware.

Materials and Reagents

| Reagent | CAS No. | Supplier (Example) | Notes |

| Ethyl 2-amino-2-(2-nitrophenyl)acetate | N/A | Custom Synthesis | Starting Material |

| Iron powder (<100 mesh) | 7439-89-6 | Sigma-Aldrich | Reducing agent |

| Glacial Acetic Acid | 64-19-7 | Fisher Scientific | Solvent and proton source |

| Ethyl Acetate | 141-78-6 | Fisher Scientific | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | N/A | Lab-prepared | For neutralization |

Step-by-Step Procedure

-

Reaction Setup : To a round-bottom flask, add ethyl 2-amino-2-(2-nitrophenyl)acetate (1.0 eq) and iron powder (3.0-5.0 eq).

-

Solvent Addition : Add glacial acetic acid (10-20 mL per gram of substrate).

-

Reaction : Heat the suspension with stirring. A common temperature is 80-100 °C. The reaction is often exothermic. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through Celite® to remove the iron salts.

-

Neutralization : Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8). Caution: Vigorous CO₂ evolution.

-

Extraction : Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Comparative Analysis and Expected Outcomes

The choice of protocol can influence yield, purity, and operational complexity. The following table provides a general comparison based on analogous reactions in the literature.

| Protocol | Catalyst/Reagent | Typical Conditions | Pros | Cons |

| A: Catalytic H₂ | Pd/C, H₂ (gas) | 1-4 atm H₂, RT, 2-16 h | High yield, very clean, easy product isolation | Requires specialized pressure equipment, pyrophoric catalyst |

| B: Transfer H₂ | Raney® Ni, Hydrazine | Reflux (EtOH), 2-4 h | No pressure equipment needed, relatively fast | Toxic hydrazine, pyrophoric catalyst, exotherm control |

| C: Fe/Acetic Acid | Fe, AcOH | 80-100 °C, 1-4 h | Inexpensive, readily available reagents | Stoichiometric metal waste, potentially lower yields |

General Workflow Visualization

The overall process, regardless of the specific reduction protocol chosen, follows a consistent workflow from the starting material to the final, purified indole derivative.

Caption: General experimental workflow for indole synthesis.

Conclusion

The reductive cyclization of ethyl 2-amino-2-(2-nitrophenyl)acetate represents a direct and efficient route to ethyl 1H-indole-2-carboxylate, a valuable building block in synthetic chemistry. By selecting the appropriate reduction protocol—be it catalytic hydrogenation, transfer hydrogenation, or chemical reduction—researchers can tailor the synthesis to their specific laboratory capabilities and project requirements. The protocols and insights provided in this guide are designed to empower scientists to confidently and successfully synthesize these important indole derivatives.

References

- Cadogan, J. I. G.; Mackie, R. K. (1974). "The Cadogan–Sundberg indole synthesis". Name Reactions in Organic Chemistry.

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

- Sundberg, R. J. (1965). "Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes". The Journal of Organic Chemistry.

-

Gribble, G. W. (2017). "Leimgruber–Batcho Indole Synthesis". ResearchGate. [Link]

- Clark, R. D.; Repke, D. B. (1984).

-

Chen, F., et al. (2013). "A concise, fast and efficient one-pot methodology has been developed for preparing 2,3-unsubstituted indoles from 2-nitrotoluenes and dimethylformamide dimethyl acetal". RSC Advances. [Link]

-

Wikipedia contributors. "Leimgruber–Batcho indole synthesis". Wikipedia, The Free Encyclopedia. [Link]

-

Sanz, R., et al. (2018). "Mechanism of the Molybdenum-Mediated Cadogan Reaction". ACS Omega. [Link]

-

Motoyama, Y., et al. (2009). "One-Pot Synthesis of Indoles and Aniline Derivatives from Nitroarenes under Hydrogenation Condition with Supported Gold Nanoparticles". Organic Letters. [Link]

-

Boraei, A. T. A., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate". Molecules. [Link]

- Ragaini, F., et al. (2021). "Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates". European Journal of Organic Chemistry.

-

Gadge, S. T., et al. (2021). "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst". Organic Letters. [Link]

-

El-Sharkawy, M., et al. (2022). "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators". Molecules. [Link]

- Patil, S. A., et al. (2012).

-

Ragaini, F., et al. (2020). "Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate". Molecules. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Preparation of Ethyl 2-amino-2-(2-nitrophenyl)acetate HCl salt

Introduction

Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride is a valuable intermediate in the synthesis of various pharmacologically active molecules and a useful building block in organic chemistry. The presence of a primary amine, an ester, and a nitroaromatic group provides multiple reactive sites for further chemical modifications. The nitro group, for instance, can be a precursor to an amino group, enabling the synthesis of diamino compounds. The hydrochloride salt form of this amino acid ester enhances its stability and solubility in polar solvents, making it easier to handle and purify compared to its free base form.[1]

This document provides a comprehensive guide for the synthesis of Ethyl 2-amino-2-(2-nitrophenyl)acetate HCl salt, detailing the reaction mechanism, a step-by-step experimental protocol, and essential safety precautions. The target audience for this guide includes researchers, scientists, and professionals involved in drug discovery and development.

Reaction Mechanism

The synthesis of Ethyl 2-amino-2-(2-nitrophenyl)acetate HCl salt is typically achieved through the direct esterification of 2-amino-2-(2-nitrophenyl)acetic acid using ethanol in the presence of thionyl chloride (SOCl₂). This one-pot reaction proceeds through a Fischer esterification mechanism, which is catalyzed by the in-situ generation of hydrochloric acid (HCl).

The reaction of thionyl chloride with ethanol produces HCl and ethyl chlorosulfite. The generated HCl protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Concurrently, thionyl chloride can also react with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by ethanol. The amino group of the starting material is protonated under the acidic conditions, which protects it from reacting with thionyl chloride. The final product is isolated as its hydrochloride salt.

Reaction Scheme

Caption: Overall reaction for the synthesis of Ethyl 2-amino-2-(2-nitrophenyl)acetate HCl salt.

Experimental Protocol

This protocol outlines the synthesis of Ethyl 2-amino-2-(2-nitrophenyl)acetate HCl salt from 2-amino-2-(2-nitrophenyl)acetic acid.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 2-Amino-2-(2-nitrophenyl)acetic acid | 33749-69-6 | 196.16 | 10.0 g |

| Ethanol (absolute) | 64-17-5 | 46.07 | 100 mL |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 10 mL |

| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | 200 mL |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer with a heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-amino-2-(2-nitrophenyl)acetic acid (10.0 g).

-

Addition of Ethanol: Add absolute ethanol (100 mL) to the flask and stir the suspension.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (10 mL) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Precipitation: Slowly add anhydrous diethyl ether (200 mL) to the cooled reaction mixture with stirring to precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product under vacuum to obtain Ethyl 2-amino-2-(2-nitrophenyl)acetate HCl salt as a solid.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Data Presentation

| Parameter | Value |

| Starting Material | 2-Amino-2-(2-nitrophenyl)acetic acid (10.0 g) |

| Reagents | Ethanol (100 mL), Thionyl Chloride (10 mL) |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Product | Ethyl 2-amino-2-(2-nitrophenyl)acetate HCl salt |

| Expected Yield | 80-90% |

| Appearance | White to off-white solid |

Characterization

The structure and purity of the synthesized Ethyl 2-amino-2-(2-nitrophenyl)acetate HCl salt can be confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the α-proton, and aromatic protons of the 2-nitrophenyl group. The amino protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the α-carbon, carbons of the ethyl group, and the aromatic carbons. |

| IR (KBr) | Characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester, and N-O stretching of the nitro group. |

| Mass Spec | The mass spectrum should show the molecular ion peak corresponding to the free base of the product. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety Precautions

It is imperative to handle all chemicals with care, adhering to standard laboratory safety procedures.

-

2-Nitrobenzaldehyde: This compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2][3][4][5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2][4]

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing toxic gases.[6][7][8] It can cause severe skin burns and eye damage. All manipulations involving thionyl chloride must be performed in a chemical fume hood.[8] Wear chemical-resistant gloves, a face shield, and a lab coat.[6][7] Ensure an emergency shower and eyewash station are readily accessible.[6]

-

General Precautions: Avoid inhalation of dust and vapors.[3][7] In case of skin contact, wash immediately with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[2]

References

- Fisher Scientific. (2010-10-25).

- Loba Chemie. (2015-04-09). 2-NITROBENZALDEHYDE AR MSDS.

- New Jersey Department of Health. HAZARD SUMMARY - THIONYL CHLORIDE.

- Sigma-Aldrich. (2013-03-19).

- Carl ROTH.

- Suvchem Laboratory Chemicals. 2-NITRO BENZALDEHYDE (O-NITRO BENZALDEHYDE).

- Chem-Impex. 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride.

- UCLA. (2013-07-22). SOP 0079 - Thionyl Chloride.

- Quora. (2023-05-17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. 288591-66-2|Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 4. scribd.com [scribd.com]

- 5. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents [patents.google.com]

- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 7. Ethyl 2-nitrophenylacetate | C10H11NO4 | CID 595882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

Troubleshooting & Optimization

Purification methods for Ethyl 2-amino-2-(2-nitrophenyl)acetate crude reaction mixture

Case ID: PUR-2-NO2-PHG-ET

Compound Class:

Executive Summary & Compound Profile

Ethyl 2-amino-2-(2-nitrophenyl)acetate is a derivative of 2-nitrophenylglycine. Unlike simple aromatic amines, this compound possesses both a nucleophilic primary amine and an electrophilic ester on the same

The Critical Warning: The free base of this compound is metastable . Upon standing—especially in concentrated solutions or at elevated temperatures—it undergoes intermolecular cyclization to form a diketopiperazine (DKP) dimer. This reaction is irreversible and precipitates as an insoluble solid, often mistaken for the product.

Recommendation: Unless the free base is required immediately for the next step, always isolate and store this compound as a mineral acid salt (e.g., Hydrochloride) .

Core Purification Protocols

Method A: The "Salt Crash" (Gold Standard)

Best for: Long-term storage, high purity, and removing non-basic impurities.

Mechanism: The 2-nitrophenyl group is electron-withdrawing, reducing the basicity of the amine slightly, but it will still readily form salts. The ionic lattice of the hydrochloride salt prevents the amine from attacking the ester of a neighboring molecule, effectively halting DKP formation.

Protocol:

-

Dissolution: Dissolve the crude reaction mixture (typically a dark oil) in a minimal volume of dry Ethyl Acetate (EtOAc) or Ethanol (EtOH) .

-

Note: If the crude is very dark/tarry, perform a quick filtration through a pad of Celite first.

-

-

Acidification: Cool the solution to 0–5 °C. Slowly add 1.1 equivalents of 4M HCl in Dioxane or bubble dry HCl gas through the solution.

-

Visual Cue: A white to off-white precipitate should form immediately.

-

-

Precipitation: Add Diethyl Ether (Et₂O) or MTBE as an anti-solvent to drive precipitation. Stir at 0 °C for 30 minutes.

-

Isolation: Filter the solid under argon/nitrogen. Wash the cake with cold Et₂O.

-

Drying: Dry under vacuum.[1] The resulting HCl salt is stable at room temperature.

Method B: The "Cold" Acid-Base Workup

Best for: Isolating the free base immediately prior to a reaction.

Logic: This utilizes the basicity of the amine to separate it from neutral organic impurities (unreacted nitro-compounds) and acidic impurities.

Step-by-Step Workflow:

Caption: Kinetic Workup Strategy. The "Risk Zone" highlights where ester hydrolysis or DKP formation is most likely if temperature is uncontrolled.

Troubleshooting & FAQs

Issue 1: "My product streaks/tails heavily on the silica column."

Diagnosis: Primary amines interact strongly with the acidic silanol groups (

-

Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.

-

Mobile Phase: Maintain 0.5% - 1% TEA or 1% NH₄OH in your eluent (e.g., Hexanes:EtOAc + 1% TEA).

-

Alternative: Use Alumina (Neutral) stationary phase, which is less acidic than silica.

Issue 2: "I left the free base oil overnight, and now there is a white solid that won't dissolve."

Diagnosis: You have formed 3,6-bis(2-nitrophenyl)piperazine-2,5-dione (the DKP dimer). Causality: Two molecules of your amino ester reacted head-to-tail. Fix: There is no "fix" to revert this easily without harsh hydrolysis that destroys the molecule. Filter off the solid (impurity) and check the filtrate for remaining monomer. prevention: See Method A (Salt Formation).

Issue 3: "The yield is low, and I see 2-nitrophenylglycine (free acid) by LCMS."

Diagnosis: Ester Hydrolysis. Causality: The pH adjustment in Method B was likely too basic (pH > 11) or performed too warm. The electron-withdrawing nitro group makes the ester carbonyl more electrophilic and susceptible to hydroxide attack. Fix: Use Saturated NaHCO₃ (mild base) instead of NaOH. Keep all aqueous steps on ice.

Comparative Data: Purification Methods

| Metric | Acid/Base Extraction | Silica Chromatography | HCl Salt Crystallization |

| Purity Potential | 85–90% | 95–98% | >99% |

| Yield | 70–80% | 60–75% (loss to tailing) | 85–95% |

| Stability | Hours (Oil) | Hours (Oil) | Years (Solid) |

| Scalability | High | Low | High |

| Key Risk | Hydrolysis | Irreversible Adsorption | Hygroscopicity (minor) |

References & Grounding

-

Diketopiperazine Formation in Amino Acid Esters:

-

Context: Detailed kinetics on how alpha-amino esters dimerize, emphasizing the instability of the free base.

-

Source: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences.

-

-

Chromatography of Amines (Tailing Solutions):

-

Context: Methodologies for suppressing silanol interactions using amine modifiers (TEA) in mobile phases.

-

Source: McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography. Journal of Chromatography A.

-

-

Purification of Phenylglycine Derivatives:

-

Context: General protocols for the resolution and isolation of phenylglycine esters via salt formation.

-

Source: Clark, J. C., et al. (1976). US Patent 3,976,680: Process for the preparation of phenylglycine esters.

-

-

Synthesis of Nitro-Amino Esters:

-

Context: General handling of 2-nitro-alpha-amino esters and their precursors.

-

Source: Beilstein Journal of Organic Chemistry (2018).[2] Synthesis of unnatural

-amino esters using ethyl nitroacetate.

-

Sources

Validation & Comparative

A Comparative Guide to the HPLC Enantioseparation of Ethyl 2-amino-2-(2-nitrophenyl)acetate

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are of paramount importance. The biological activity of enantiomers can differ significantly, making robust analytical methods for their separation and quantification a critical component of the pharmaceutical pipeline. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of Ethyl 2-amino-2-(2-nitrophenyl)acetate, a chiral intermediate with structural motifs common in pharmaceutical compounds.

The Challenge of Chiral Separation

Ethyl 2-amino-2-(2-nitrophenyl)acetate possesses a stereocenter at the α-carbon, flanked by an amino group, an ester, and a nitrophenyl ring. The presence of these functional groups offers multiple points of interaction for chiral recognition, but also presents a challenge in achieving baseline separation. The selection of the appropriate chiral stationary phase (CSP) and mobile phase is crucial for developing a successful separation method.

Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of chiral compounds, including those with aromatic and amino functionalities.[1] Our investigation focuses on comparing the performance of several leading polysaccharide-based columns for the separation of Ethyl 2-amino-2-(2-nitrophenyl)acetate enantiomers.

Based on extensive studies on the separation of α-amino acid esters, amylose-based CSPs such as Chiralpak® IA and Chiralpak® AD-H have demonstrated superior performance over many other CSPs.[1] These columns, along with cellulose-based counterparts like Lux® Cellulose-1, are excellent candidates for this separation.

| Chiral Stationary Phase (CSP) | Selector | Particle Size (µm) | Potential Advantages | Potential Considerations |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | High enantioselectivity for a broad range of compounds, including aromatic and amino acid derivatives.[2] | Coated phase may have limitations with certain solvents.[3] |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | Covalently immobilized version of AD, offering greater solvent flexibility and robustness. | May exhibit slightly different selectivity compared to the coated version.[1] |

| Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | A robust alternative to Chiralpak AD-H, often providing similar or improved separations.[1] | Performance can be analyte-dependent. |

| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | Offers complementary selectivity to amylose-based phases; effective for many aromatic compounds.[4] | May show lower selectivity for this specific analyte compared to amylose phases.[1] |

Expert Insight: The selection between a coated CSP like Chiralpak® AD-H and a covalently bonded one like Chiralpak® IA involves a trade-off. Coated phases often provide higher enantioselectivity initially, but immobilized phases are more robust and can withstand a wider range of solvents, which is advantageous during method development.[1] For α-amino acid esters, amylose-based CSPs have generally shown superior performance compared to their cellulose counterparts.[1] Therefore, Chiralpak® AD-H and Chiralpak® IA are recommended as the primary columns for initial screening.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a systematic approach to developing an HPLC method for the enantioseparation of Ethyl 2-amino-2-(2-nitrophenyl)acetate.

1. Initial Column Screening and Mobile Phase Selection:

-

Columns:

-

Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

Chiralpak® IA (250 x 4.6 mm, 5 µm)

-

-

Mobile Phase: A normal phase approach is recommended as a starting point for this class of compounds.

-

Mobile Phase A: n-Hexane/2-Propanol (90:10, v/v)

-

Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

-

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at 254 nm (due to the nitrophenyl chromophore)

-

Injection Volume: 10 µL

-

Sample Concentration: 1 mg/mL in mobile phase

Rationale: Normal phase chromatography with alcohol modifiers is a standard starting point for polysaccharide-based CSPs.[5] Comparing 2-propanol and ethanol as the alcohol modifier is a crucial first step, as it can significantly impact selectivity.

2. Method Optimization:

If partial or no separation is observed, the following parameters should be systematically adjusted:

-

Modifier Percentage: Vary the percentage of the alcohol modifier (2-propanol or ethanol) in n-hexane from 5% to 20%. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.

-

Additive: For compounds with a basic amino group, the addition of a basic additive to the mobile phase can improve peak shape and resolution.

-

Add 0.1% diethylamine (DEA) to the mobile phase.

-

-

Temperature: Evaluate the effect of column temperature between 15 °C and 40 °C. Lower temperatures often enhance enantioselectivity, but can increase analysis time and backpressure.

3. Data Analysis and Comparison:

The following parameters should be calculated and compared for each column and mobile phase combination to determine the optimal conditions:

-

Retention Factors (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the enantiomer and t_0 is the void time.

-

Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the second and first eluting enantiomers, respectively. A value greater than 1 indicates separation.

-

Resolution (R_s): R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2), where t_{R1} and t_{R2} are the retention times and w_1 and w_2 are the peak widths at the base of the two enantiomers. A resolution of ≥ 1.5 is desired for baseline separation.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the HPLC method development and analysis of Ethyl 2-amino-2-(2-nitrophenyl)acetate enantiomers.

Caption: Workflow for HPLC Method Development.

Conclusion

The enantioseparation of Ethyl 2-amino-2-(2-nitrophenyl)acetate is best approached using polysaccharide-based chiral stationary phases, with a strong indication that amylose-based columns like Chiralpak® AD-H and Chiralpak® IA will provide the most successful results. A systematic screening of mobile phase composition, including the choice of alcohol modifier and the use of additives, is key to achieving optimal separation. By following the detailed protocol and logical workflow presented in this guide, researchers can efficiently develop a robust and reliable HPLC method for the analysis of this and structurally related chiral compounds.

References

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]

-

Lux Cellulose-1. Phenomenex, n.d. [Link]

-

Lux Cellulose-1 Chiral LC Columns. Phenomenex, n.d. [Link]

-

Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate, 2004. [Link]

-

instruction manual for chiralpak® ad-h. HPLC, 2013. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, n.d. [Link]

Sources

- 1. yakhak.org [yakhak.org]

- 2. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hplc.eu [hplc.eu]

- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

A Comparative Crystallographic Guide to Substituted Phenylacetate Derivatives: Insights for the Characterization of Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the crystallographic characteristics of substituted phenylacetate derivatives to inform the experimental characterization of Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride. In the absence of a published crystal structure for the title compound, this document leverages data from structurally analogous molecules to predict its solid-state behavior and to provide a robust experimental framework for its future analysis. Understanding the three-dimensional atomic arrangement is paramount in drug development, as it directly influences critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability.

The presence of a primary amine, a nitro group, and an ester moiety in Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride suggests a rich landscape of potential intermolecular interactions, including strong hydrogen bonds and π-π stacking. The hydrochloride salt form will further dominate the crystal packing through strong ionic and hydrogen-bonding interactions with the chloride anion. This guide compares crystallographic data from similar structures to build a predictive model for the title compound's solid-state architecture.

Comparative Crystallographic Analysis of Structurally Related Compounds

To forecast the crystallographic properties of Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride, we can analyze the determined crystal structures of molecules sharing key functional groups. The following compounds provide a basis for understanding how substitutions on the phenylacetate core influence crystal packing and intermolecular forces.

A summary of the key crystallographic parameters for selected comparator compounds is presented below. These molecules were chosen due to their structural similarity, featuring either amino, nitro, or hydroxy substitutions on the phenyl ring, which are expected to dictate the primary non-covalent interactions.

| Parameter | Ethyl 2-(3-amino-4-hydroxyphenyl)acetate[1] | Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate[2] | Ethyl 2-(4-nitrophenoxy)acetate[3] |

| Formula | C₁₀H₁₃NO₃ | C₁₀H₁₁NO₅ | C₁₀H₁₁NO₅ |

| Molar Mass ( g/mol ) | 195.21 | 225.20 | 225.20 |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | P2₁/c |

| a (Å) | 8.5940 (17) | 11.066 (2) | 5.3848 (11) |

| b (Å) | 10.142 (2) | 10.860 (2) | 8.4482 (17) |

| c (Å) | 12.043 (2) | 8.6970 (17) | 24.238 (5) |

| α (°) | 98.23 (3) | 90 | 90 |

| β (°) | 104.96 (3) | 97.85 (3) | 92.59 (3) |

| γ (°) | 90.41 (3) | 90 | 90 |

| Volume (ų) | 1002.6 (3) | 1035.4 (4) | 1101.5 (4) |

| Z | 4 | 4 | 4 |

Key Structural Insights from Comparators:

-

Hydrogen Bonding: In Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, the crystal structure is stabilized by a network of intermolecular N—H⋯O and O—H⋯N hydrogen bonds.[1] Similarly, Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate features strong intermolecular O—H⋯O hydrogen bonds that link molecules together.[2] This strongly implies that the amino group in the title compound will be a primary driver of crystal packing, likely forming robust N—H⋯O bonds with the nitro group or ester carbonyl of adjacent molecules, and N—H⋯Cl bonds with the counter-ion.

-

Conformational Flexibility: The asymmetric unit of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate contains two crystallographically independent molecules with different conformations of the ethoxycarbonyl groups, highlighting the potential for conformational polymorphism.[1] This is a critical consideration for the title compound, as different polymorphs can arise from subtle variations in crystallization conditions.

-

Role of the Nitro Group: In Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate and Ethyl 2-(4-nitrophenoxy)acetate, the nitro group acts as a hydrogen bond acceptor.[2][3] For the title compound, the ortho-nitro group is well-positioned to form either intramolecular or intermolecular hydrogen bonds with the adjacent amino group, which will significantly influence molecular conformation and crystal packing.

A Standardized Protocol for Single-Crystal X-ray Diffraction

To obtain definitive crystallographic data for Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride, the following experimental workflow is recommended. This protocol is designed as a self-validating system, incorporating standard practices for ensuring data quality and structural accuracy. The aim of X-ray crystallography is to determine a precise three-dimensional molecular structure from a well-ordered crystal.[4]

Step-by-Step Experimental Methodology

-

Crystal Growth:

-

Rationale: The primary prerequisite for a successful diffraction experiment is a high-quality single crystal, typically at least 0.1 mm in its smallest dimension.[4]

-

Protocol:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile/water) to near-saturation.

-

Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent to promote the growth of well-ordered single crystals.

-

Screen various conditions, as polymorphism is common for compounds with multiple hydrogen bond donors and acceptors.

-

-

-

Crystal Selection and Mounting:

-

Rationale: A single, defect-free crystal must be selected to ensure the diffraction pattern is sharp and interpretable.

-

Protocol:

-

Under a polarized light microscope, identify a crystal with sharp edges, uniform extinction, and no visible cracks or satellite growths.

-

Secure the crystal on a suitable mount (e.g., a MiTeGen loop) using a cryoprotectant oil (e.g., Paratone-N).

-

Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and prevent radiation damage during data collection.

-

-

-

Data Collection:

-

Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded to measure the position and intensity of thousands of reflections.

-

Protocol:

-

Mount the cryo-cooled crystal on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Perform an initial series of frames to determine the unit cell dimensions and crystal system.[4]

-

Design a data collection strategy to measure a complete, redundant dataset with appropriate resolution (typically to at least 0.8 Å). This involves rotating the crystal through a series of angles (e.g., using ω-scans) and recording the diffraction images.[4]

-

-

-

Data Reduction and Structure Solution:

-

Rationale: The raw diffraction images are processed to extract the intensities of each reflection, which are then used to calculate an electron density map.

-

Protocol:

-

Integrate the raw images to determine the Miller indices (h,k,l) and intensity for each reflection.

-

Apply corrections for experimental factors (e.g., Lorentz-polarization, absorption).

-

Determine the space group from the symmetry of the diffraction pattern.[4]

-

Use direct methods or Patterson methods (e.g., with software like SHELXS) to solve the phase problem and generate an initial electron density map.

-

-

-

Structure Refinement and Validation:

-

Rationale: An atomic model is built into the electron density map and refined against the experimental data to achieve the best possible fit.

-

Protocol:

-

Fit a molecular model to the electron density map.

-

Perform iterative cycles of least-squares refinement (e.g., with SHELXL) to optimize atomic positions, and thermal parameters.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Validate the final structure using metrics such as R-factors (R1, wR2) and goodness-of-fit (S). The final model should be chemically sensible and free of significant residual electron density.

-

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion

While the crystal structure of Ethyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride has not yet been reported, a detailed analysis of structurally analogous compounds provides critical insights into its likely solid-state properties. The presence of strong hydrogen bond donors (amine) and acceptors (nitro, ester, chloride ion) will undoubtedly govern the crystal packing, leading to a stable, three-dimensional network. Researchers aiming to characterize this compound should anticipate a high potential for complex hydrogen bonding schemes and the possibility of polymorphism. By following the rigorous, step-by-step experimental protocol outlined in this guide, scientists can confidently pursue the determination of its definitive crystal structure, a crucial step in its development for pharmaceutical applications. The resulting data will be invaluable for understanding its structure-property relationships and ensuring the selection of the optimal solid form.

References

-

Nageswara, Y., Kumar, K. R., & Krishna, G. (2012). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3069. [Link]

-

Xiao, Z. Y., Wang, L. F., & Wang, J. (2009). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1059. [Link]

-